![molecular formula C13H14N2O B7624823 3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B7624823.png)
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol is an organic compound that features a phenol group substituted with a 5-methylpyridin-2-ylamino methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the condensation of phenol derivatives with 5-methylpyridin-2-ylamine in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.
化学反应分析
Types of Reactions
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, alcohols, and substituted phenols and pyridines.
科学研究应用
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
作用机制
The mechanism of action of 3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Amino-5-methylpyridine: This compound shares a similar pyridine structure but lacks the phenol group.
2-Amino-5-methylpyridine: Another related compound with a similar pyridine ring but different substitution pattern.
5-Amino-2-methylpyridine: Similar in structure but with an amino group instead of the phenol group.
Uniqueness
3-[[(5-Methylpyridin-2-yl)amino]methyl]phenol is unique due to the presence of both the phenol and 5-methylpyridin-2-ylamino methyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-[[(5-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-6-13(14-8-10)15-9-11-3-2-4-12(16)7-11/h2-8,16H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGBFGOPIUNSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5-Chloro-2-fluorophenyl)methylsulfonyl]pyrrolidine](/img/structure/B7624744.png)
![tert-butyl N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]carbamate](/img/structure/B7624750.png)
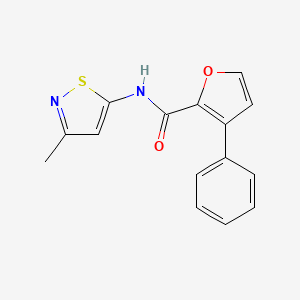
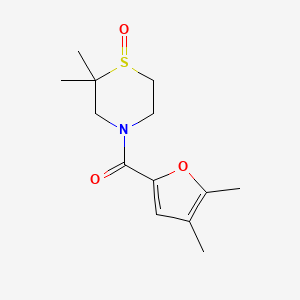
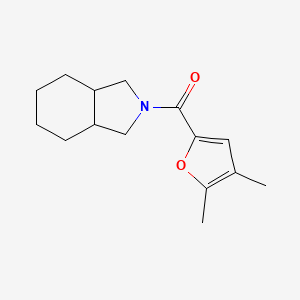
![N-[(3-chlorophenyl)-pyridin-2-ylmethyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7624774.png)
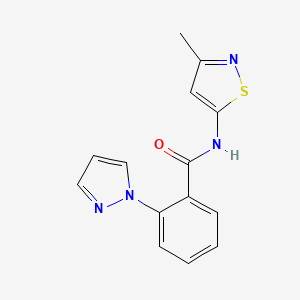
![(2,2-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7624785.png)
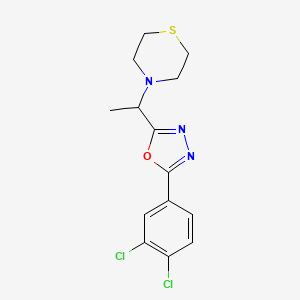
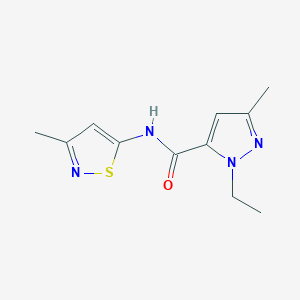
![2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-2-methylpropanenitrile](/img/structure/B7624804.png)
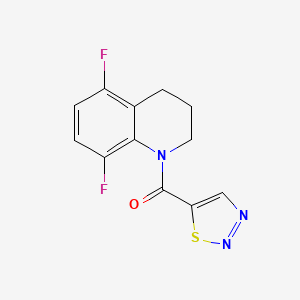
![5-Bromo-2-[(1,1-dioxothian-3-yl)amino]benzonitrile](/img/structure/B7624826.png)
![3-[[(5-Fluoropyridin-2-yl)amino]methyl]phenol](/img/structure/B7624838.png)
